
1-(4-Bromophenyl)isoquinoline
Übersicht
Beschreibung
1-(4-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN and a molecular weight of 284.16 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
There are several methods for synthesizing isoquinoline derivatives, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline and isoquinoline alkaloids are used as components of anti-cancer, anti-malarial and some other drugs . The importance of alkaloids in the development of medicine is unquestionable since several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances .
Biological Activity
Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids have been found to have a wide range of biological activities . They are nitrogenous secondary metabolites heterocyclic derivatives of amino acids or by the transamination process, which confers basic character .
Industrial Chemistry
The quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry, forming the scaffold for compounds of great significance . These include anti-inflammatory and antitumor agents, the antimalarial drugs quinine and chloroquine, and organic light-emitting diodes .
Synthesis of Derivatives
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Research in synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .
Dyes Industry
As promising drug candidates and due to their application in dyes industry, research in synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .
Defense Mechanism in Plants
Several alkaloids (papaverine, morphine, and cocaine) can cause different stimuli in the nervous system of an animal; a common phenomenon in ecological relationships may constitute, for example, a defense mechanism by plants against herbivores .
Zukünftige Richtungen
Isoquinoline derivatives, including 1-(4-Bromophenyl)isoquinoline, continue to be of interest in various fields, particularly in medicinal and industrial chemistry . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and finding new applications .
Wirkmechanismus
Target of Action
Isoquinoline compounds are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that isoquinoline compounds can interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Isoquinoline compounds, in general, can influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Isoquinoline compounds can have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)isoquinoline .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFQHKICIHIVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(4-Bromophenyl)isoquinoline in the development of white PLEDs?
A1: In this study, 1-(4-Bromophenyl)isoquinoline acts as a ligand for the iridium complex Ir(Brpiq)2acac []. This complex serves as the phosphorescent emitter responsible for generating orange-red light, which contributes to the overall white light emission in the fabricated PLEDs [].
Q2: How does the structure of the synthesized hyperbranched copolymers influence the performance of the white PLEDs?
A2: The hyperbranched structure of the synthesized copolymers offers several advantages for PLED performance. Firstly, it helps suppress interchain interactions, promoting the formation of smooth, amorphous films essential for efficient light emission []. Secondly, the carbazole units incorporated into the branches enhance the hole-transporting ability of the copolymers, contributing to improved charge carrier balance and overall device efficiency [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,7,8-Tetramethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1500191.png)
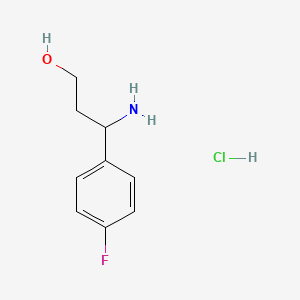
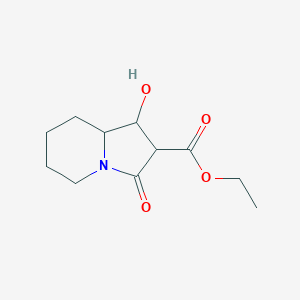
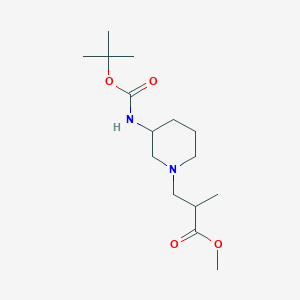
![1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500198.png)
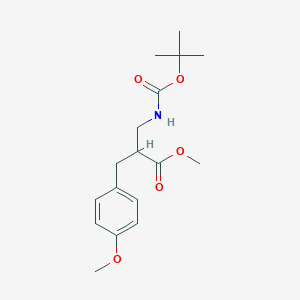

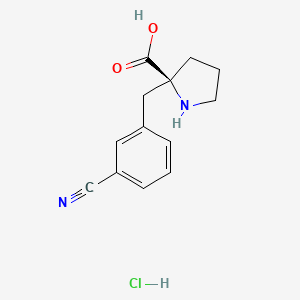

![2',6'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B1500207.png)
![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)
![1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1500218.png)
